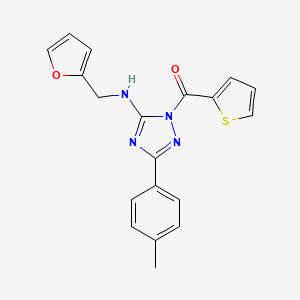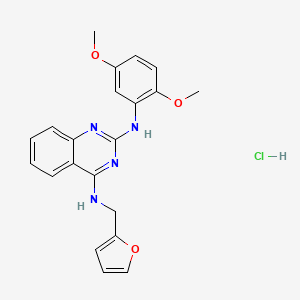![molecular formula C27H29N3O4S B4188736 N-allyl-2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4188736.png)
N-allyl-2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Übersicht
Beschreibung
N-allyl-2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, several studies have suggested that compound X may exert its effects by inhibiting the activity of specific enzymes or receptors. For example, one study reported that compound X inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. Another study suggested that compound X may act as an agonist of the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission and cell survival.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects. In addition to its antiproliferative and neuroprotective effects, compound X has been shown to exhibit anti-inflammatory, antioxidant, and antiangiogenic effects. Additionally, compound X has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized using different methods. Additionally, compound X exhibits potent and specific biological activity, making it a valuable tool for studying specific biological processes. However, compound X also has some limitations for lab experiments. It is a relatively complex compound that requires expertise in organic chemistry for its synthesis. Additionally, compound X may exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
Several future directions can be pursued to further investigate the potential of compound X. One direction is to investigate the structure-activity relationship of compound X to identify more potent and selective analogs. Another direction is to investigate the potential of compound X as a drug candidate for the treatment of specific diseases, including cancer and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of compound X and its effects on specific signaling pathways. Finally, the potential of compound X as a tool for studying specific biological processes should be further explored.
Wissenschaftliche Forschungsanwendungen
Compound X has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Several studies have investigated the potential of compound X as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Compound X has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, compound X has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-4-18-28-27(32)24-8-6-7-9-25(24)29-26(31)19-30(22-14-12-21(5-2)13-15-22)35(33,34)23-16-10-20(3)11-17-23/h4,6-17H,1,5,18-19H2,2-3H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJNGORGBIPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-4-ethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4188664.png)

![5-phenyl-N-(1-propyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4188683.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4188692.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4188697.png)
![N-[4-(dimethylamino)benzyl]-3-phenyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4188702.png)

![N-benzyl-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4188714.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4188725.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B4188735.png)

![2-[(2-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4188746.png)